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Introduction

AF 430 azide is a bright, photostable, green-fluorescent probe that is ideally suited for the
precise labeling of biomolecules in complex biological systems through click chemistry.[1][2] Its
azide functional group allows for covalent conjugation to alkyne-modified molecules via a
copper-catalyzed (CuUAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reaction.[2]
[3] These reactions are bioorthogonal, meaning they proceed with high efficiency and
specificity under physiological conditions without interfering with native biochemical processes.

[4]115]

AF 430 is a coumarin-based dye with an excitation maximum around 430 nm and a large
Stokes shift, emitting in the green-yellow range with a maximum at approximately 542 nm.[6][7]
This large separation between excitation and emission minimizes spectral crosstalk, making it a
valuable tool for multicolor imaging applications.[6] The dye's fluorescence is stable over a
wide pH range (pH 4-10) and it exhibits good water solubility.[3][8] Its high photostability makes
it particularly suitable for demanding applications such as stimulated emission depletion
(STED) microscopy.[6]
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This document provides detailed application notes and protocols for the use of AF 430 azide in
fluorescence microscopy, including the labeling of newly synthesized proteins, DNA in
proliferating cells, and glycoproteins.

Data Presentation

Table 1: Spectroscopic and Physicochemical Properties of AF 430 Azide

Property Value Reference
Excitation Maximum (Aex) 430 nm [6]
Emission Maximum (Aem) 542 nm [6]

Molar Extinction Coefficient (g)

~15,000 - 15,955 L'mol~*-cm~?

[2]

Fluorescence Quantum Yield

(®)

~0.23

[8]

Stokes Shift

112 nm

[6]

Recommended Excitation

Source

405 nm violet laser or 445 nm

laser

[317]

Recommended Emission Filter

510/80 nm bandpass filter

[3]

Solubility

Good in water, DMF, DMSO

[2]

pH Sensitivity

Insensitive between pH 4 and
10

[3]

Storage Conditions

Store at -20°C in the dark,

desiccated.

[1]

Table 2: Recommended Filter Sets for AF 430 Imaging
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Filter Set Component Recommended Wavelengths
Excitation Filter 430/20 nm

Dichroic Beamsplitter 455 nm longpass

Emission Filter 540/30 nm

Note: Optimal filter sets may vary depending on the specific microscope configuration. A Lucifer
Yellow/Tetracycline/AlexaFluor 430 filter set is also a suitable option.[9]

Experimental Protocols

Protocol 1: Labeling of Newly Synthesized Proteins
using Azidohomoalanine (AHA) and AF 430 Azide

This protocol describes the metabolic labeling of newly synthesized proteins with the
methionine analog L-azidohomoalanine (AHA) and subsequent fluorescent detection with AF
430 azide via a copper-catalyzed click reaction (CuAAC).

Materials:

Cells of interest

» Methionine-free cell culture medium

¢ L-azidohomoalanine (AHA)

o Phosphate-buffered saline (PBS)

» Fixative solution (e.g., 4% paraformaldehyde in PBS)

» Permeabilization buffer (e.g., 0.25% Triton™ X-100 in PBS)
e AF 430 azide

o Copper(ll) sulfate (CuSOa)

e Reducing agent (e.g., sodium ascorbate)
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o Copper chelating ligand (e.g., THPTA or TBTA)
e BSA (Bovine Serum Albumin) for blocking
Procedure:
e Metabolic Labeling:

o Culture cells to the desired confluency.

o Replace the normal growth medium with methionine-free medium and incubate for 1 hour
to deplete intracellular methionine pools.

o Replace the medium with fresh methionine-free medium containing 25-50 uM AHA.
o Incubate the cells for 1-24 hours, depending on the desired labeling duration.
e Cell Fixation and Permeabilization:

Wash the cells twice with PBS.

[e]

o

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash the cells twice with PBS.

[¢]

[e]

Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room

temperature.

Wash the cells twice with PBS.

[¢]

¢ Click Reaction:

o Prepare the click reaction cocktail immediately before use. For a 500 uL reaction, mix the
following in order:

= 389.5 uL PBS

= 10 pL of 50 mM CuSOa
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= 50 pL of 50 mM THPTA or TBTA ligand

= 50 pL of 100 mM sodium ascorbate (freshly prepared)

= 0.5 pL of 10 mM AF 430 azide in DMSO

o Remove the PBS from the cells and add the click reaction cocktail.

o Incubate for 30 minutes at room temperature, protected from light.
e Washing and Imaging:

o Wash the cells three times with PBS containing 0.05% Tween-20.

[e]

(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

Wash the cells twice with PBS.

[e]

o

Mount the coverslip on a microscope slide with an appropriate mounting medium.

[¢]

Image the cells using a fluorescence microscope with a filter set appropriate for AF 430.

Protocol 2: Detection of Cell Proliferation with 5-ethynyl-
2'-deoxyuridine (EdU) and AF 430 Azide

This protocol outlines the detection of proliferating cells by incorporating the thymidine analog
EdU into newly synthesized DNA, followed by fluorescent labeling with AF 430 azide.[10][11]

Materials:

e Cells of interest

o Complete cell culture medium

e 5-ethynyl-2'-deoxyuridine (EdU)
e PBS

o Fixative solution (e.g., 4% paraformaldehyde in PBS)
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e Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
o AF 430 azide

o Click-iT® EdU reaction cocktail components (or individual components: CuSOa, reducing
agent, and ligand as in Protocol 1)

Procedure:
e EdU Incorporation:

o Incubate cells with 10 uM EdU in complete culture medium for a duration appropriate for
your cell type and experimental goals (e.g., 2 hours for S-phase labeling).[10]

e Cell Fixation and Permeabilization:

Wash cells twice with PBS.

o

[¢]

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash twice with 3% BSA in PBS.

[e]

[e]

Permeabilize cells with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
[12]

e Click Reaction:
o Wash cells twice with 3% BSA in PBS.

o Prepare the click reaction cocktail as described in Protocol 1, or according to the
manufacturer's instructions if using a kit.

o Add the click reaction cocktail to the cells and incubate for 30 minutes at room
temperature, protected from light.

e Washing and Imaging:

o Wash the cells once with 3% BSA in PBS.
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o (Optional) Proceed with antibody staining for other targets or counterstain with a nuclear
stain.

o Wash cells twice with PBS.

o Mount and image as described in Protocol 1.

Protocol 3: Labeling of Glycoproteins with Azido Sugars
and AF 430 Azide

This protocol describes the metabolic labeling of glycans with an azido-modified sugar (e.g., N-
azidoacetylmannosamine, ManNAz) and subsequent detection with AF 430 azide.[13][14]

Materials:

o Cells of interest

e Cell culture medium

e Azido sugar (e.g., AcaManNAz)

e PBS

o Cell lysis buffer (if applicable)

o Fixative and permeabilization buffers (for imaging)
» AF 430 azide

o Click chemistry reagents (as in Protocol 1)
Procedure:

e Metabolic Labeling with Azido Sugar:

o Culture cells in medium containing an appropriate concentration of the peracetylated azido
sugar (e.g., 25-50 uM AcaManNAZz) for 1-3 days.[14]
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¢ Cell Preparation for Imaging:

o Follow the fixation and permeabilization steps as outlined in Protocol 1.
¢ Click Reaction:

o Prepare and perform the click reaction with AF 430 azide as described in Protocol 1.
¢ Washing and Imaging:

o Wash and mount the cells as described in Protocol 1 for fluorescence microscopy
analysis.

Visualizations
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Caption: Workflow for labeling newly synthesized proteins.

DNA Labeling Cell Preparation Detection Analysis
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Caption: Workflow for cell proliferation detection.
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Caption: Copper-catalyzed azide-alkyne cycloaddition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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